molecular formula C16H21N3O2 B5540754 N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide

N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide

Cat. No. B5540754
M. Wt: 287.36 g/mol
InChI Key: DCAMRYIUEPGAAJ-UHFFFAOYSA-N
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Description

"N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide" is a chemical compound belonging to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse chemical properties and potential pharmacological activities.

Synthesis Analysis

  • The synthesis of related 1,2,4-oxadiazole compounds often involves converting benzoic acid derivatives through several steps, including esterification, hydrazide formation, and cyclization to form the oxadiazole core (Abbasi et al., 2016).
  • Another approach involves the synthesis of biheterocycles by coupling electrophiles like bromoacetyl bromide with 1,3,4-oxadiazoles (Abbasi et al., 2018).

Molecular Structure Analysis

  • Compounds in this class often exhibit interesting hydrogen-bonding patterns. For example, molecules of a similar compound, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide, are linked into chains or sheets by combinations of hydrogen bonds and C-H...π(arene) hydrogen bonds (López et al., 2010).

Chemical Reactions and Properties

  • 1,2,4-Oxadiazole derivatives often exhibit potential antimicrobial activities. Their reactivity with various agents and their biological activities are areas of active research (Siddiqui et al., 2013).

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined using techniques like X-ray diffraction. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was characterized using single-crystal XRD data (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are influenced by the structure of the oxadiazole ring and substituents. These compounds often exhibit stability under various conditions and can undergo a range of chemical reactions (Mol et al., 2000).

Scientific Research Applications

Computational and Pharmacological Potential

Research has highlighted the computational and pharmacological potential of 1,3,4-oxadiazole and related derivatives, focusing on their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), followed by investigations into their pharmacological effects, indicating a wide range of therapeutic applications (Faheem, 2018).

Antimicrobial and Hemolytic Activity

Another study focused on the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole compounds, highlighting their activity against selected microbial species. These compounds demonstrated varying degrees of antimicrobial efficacy, suggesting their potential use in developing new antimicrobial agents (Gul et al., 2017).

Material Science Applications

In the field of material science, 1,3,4-oxadiazole derivatives have been proposed for use in scintillators with pulse-shape discrimination capability. These materials exhibit improved mechanical properties, operational longevity, and a high n/γ discrimination parameter, making them suitable for detecting fast neutrons in the presence of gamma radiation background (Zhmurin et al., 2014).

Anticancer Activity

The synthesis and characterization of 1,3,4-oxadiazole derivatives for anticancer evaluation have been explored, with some compounds showing significant activity against cancer cell lines. This suggests the potential of 1,3,4-oxadiazole derivatives as scaffolds for developing anticancer agents (Salahuddin et al., 2014).

Environmental Applications

The detection and analysis of herbicides and their degradates in natural water highlight another application area for 1,3,4-oxadiazole derivatives. This research is crucial for understanding the environmental impact and persistence of agricultural chemicals (Zimmerman et al., 2002).

properties

IUPAC Name

N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(20)19(5)10-14-17-15(18-21-14)12-6-8-13(9-7-12)16(2,3)4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAMRYIUEPGAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-methylacetamide

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